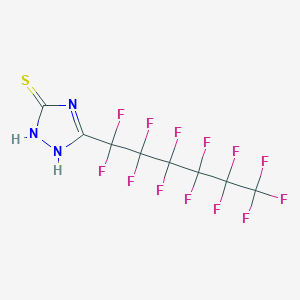

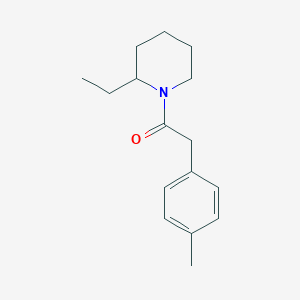

![molecular formula C13H15N3O4 B12570591 N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide CAS No. 304854-99-7](/img/structure/B12570591.png)

N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide is a compound belonging to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[2-(5-Methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamid umfasst typischerweise die folgenden Schritte:

Nitrierung von 5-Methoxyindol: Das Ausgangsmaterial, 5-Methoxyindol, wird unter Verwendung einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure nitriert, um 5-Methoxy-4-nitroindol zu erhalten.

Alkylierung: Das Nitroindol wird dann unter basischen Bedingungen mit 2-Bromethylamin alkyliert, um N-[2-(5-Methoxy-4-nitro-1H-indol-3-yl)ethyl]amin zu bilden.

Acetylierung: Schließlich wird das Amin-Derivat mit Essigsäureanhydrid in Gegenwart einer Base wie Pyridin acetyliert, um N-[2-(5-Methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamid zu erhalten.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute des Syntheseprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-[2-(5-Methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Methoxygruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Oxidation: Der Indolring kann Oxidationsreaktionen eingehen, um verschiedene oxidierte Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Reduktion: Wasserstoffgas, Palladiumkatalysator.

Substitution: Nukleophile wie Halogenide, unter basischen Bedingungen.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Hauptprodukte, die gebildet werden

Reduktion: N-[2-(5-Methoxy-4-amino-1H-indol-3-yl)ethyl]acetamid.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Oxidation: Oxidierte Indol-Derivate.

Wissenschaftliche Forschungsanwendungen

N-[2-(5-Methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamid hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Vorläufer für die Synthese anderer Indol-Derivate verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antivirale, entzündungshemmende und krebshemmende Eigenschaften.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung verschiedener Krankheiten untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-[2-(5-Methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung ausüben, indem sie an Rezeptoren oder Enzyme bindet und so deren Aktivität moduliert. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, können je nach der spezifischen biologischen Aktivität, die untersucht wird, variieren.

Wissenschaftliche Forschungsanwendungen

N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of other indole derivatives.

Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamid: Fehlt die Nitrogruppe, was zu unterschiedlichen biologischen Aktivitäten führen kann.

N-[2-(2-Iod-5-methoxy-1H-indol-3-yl)ethyl]acetamid: Enthält ein Iodatom, das seine Reaktivität und biologischen Eigenschaften beeinflussen kann.

N-[2-(5-Fluor-3-phenyl-1H-indol-2-yl)ethyl]acetamid: Enthält ein Fluoratom und eine Phenylgruppe, die ihr chemisches und biologisches Verhalten beeinflussen können.

Einzigartigkeit

N-[2-(5-Methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamid ist einzigartig aufgrund des Vorhandenseins sowohl einer Methoxy- als auch einer Nitrogruppe am Indolring. Diese funktionellen Gruppen können seine chemische Reaktivität und biologischen Aktivitäten erheblich beeinflussen und es so zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen machen.

Eigenschaften

CAS-Nummer |

304854-99-7 |

|---|---|

Molekularformel |

C13H15N3O4 |

Molekulargewicht |

277.28 g/mol |

IUPAC-Name |

N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide |

InChI |

InChI=1S/C13H15N3O4/c1-8(17)14-6-5-9-7-15-10-3-4-11(20-2)13(12(9)10)16(18)19/h3-4,7,15H,5-6H2,1-2H3,(H,14,17) |

InChI-Schlüssel |

LHPBCJINZHPYNA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NCCC1=CNC2=C1C(=C(C=C2)OC)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

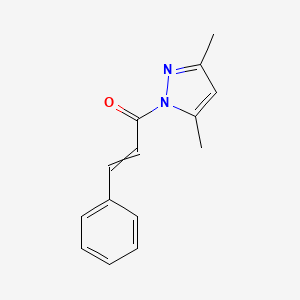

![6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl-](/img/structure/B12570515.png)

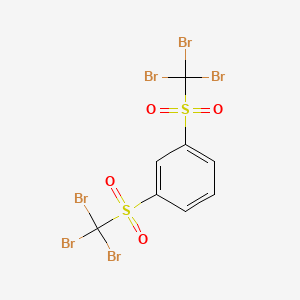

![2,5-Pyrrolidinedione, 1-[(2-phenoxathiinylamino)methyl]-](/img/structure/B12570521.png)

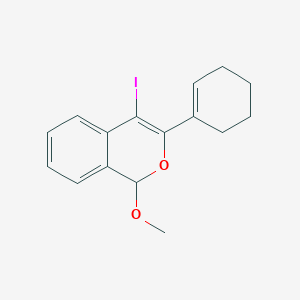

![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12570534.png)

![(4aR,10aR)-4,4a,6,7,10,10a-Hexahydropyrano[3,2-b]oxocin-2(3H)-one](/img/structure/B12570576.png)

![1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B12570584.png)

![{[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12570593.png)